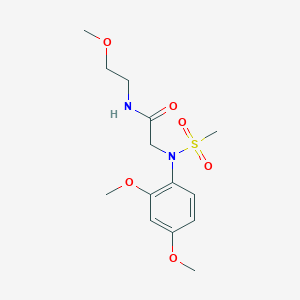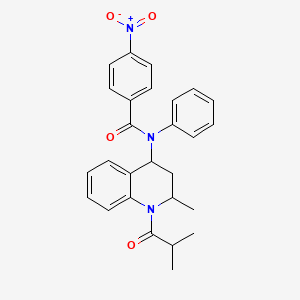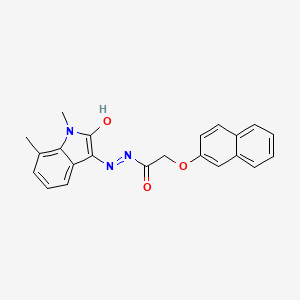![molecular formula C21H26N2O4 B5150865 N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-mesitylethanediamide](/img/structure/B5150865.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-mesitylethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-mesitylethanediamide, also known as A-836,339, is a synthetic compound that belongs to the class of cannabinoid receptor agonists. It is a potent and selective agonist of the CB2 receptor, which is primarily expressed in immune cells and has been shown to have anti-inflammatory and immunomodulatory effects. In
Mecanismo De Acción
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-mesitylethanediamide is a selective agonist of the CB2 receptor. The CB2 receptor is primarily expressed in immune cells and has been shown to have anti-inflammatory and immunomodulatory effects. Activation of the CB2 receptor by N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-mesitylethanediamide leads to the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory cytokines.
Biochemical and Physiological Effects:
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-mesitylethanediamide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation, improve lung function, and improve motor function in animal models. It has also been shown to have anti-tumor effects in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-mesitylethanediamide is its selectivity for the CB2 receptor. This makes it a useful tool for studying the effects of CB2 receptor activation in immune cells. One limitation of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-mesitylethanediamide is its limited solubility in water, which can make it difficult to use in some experiments.
Direcciones Futuras
There are several future directions for research on N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-mesitylethanediamide. One direction is to investigate its potential as a therapeutic agent for inflammatory diseases, such as multiple sclerosis and acute lung injury. Another direction is to investigate its potential as an anti-tumor agent. Additionally, further research is needed to understand the mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-mesitylethanediamide and its effects on immune cells.
Métodos De Síntesis
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-mesitylethanediamide involves several steps. First, 3,4-dimethoxybenzyl bromide is reacted with 2-methylpropan-2-amine to form the corresponding amine. This amine is then reacted with mesityl chloride to form the mesityl derivative. The final step involves the reaction of the mesityl derivative with 2-(3,4-dimethoxyphenyl)ethylamine to form N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-mesitylethanediamide.
Aplicaciones Científicas De Investigación
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-mesitylethanediamide has been used in several scientific research studies. One study investigated the anti-inflammatory effects of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-mesitylethanediamide in a mouse model of acute lung injury. The results showed that N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-mesitylethanediamide reduced inflammation and improved lung function.
Another study investigated the immunomodulatory effects of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-mesitylethanediamide in a mouse model of multiple sclerosis. The results showed that N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-mesitylethanediamide reduced inflammation and improved motor function.
Propiedades
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2,4,6-trimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-13-10-14(2)19(15(3)11-13)23-21(25)20(24)22-9-8-16-6-7-17(26-4)18(12-16)27-5/h6-7,10-12H,8-9H2,1-5H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTKKZREQUQALD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCCC2=CC(=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5150789.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B5150791.png)


![ethyl 4-(4,4,5,8-tetramethyl-1-thioxo-4,5-dihydroisothiazolo[5,4-c]quinolin-2(1H)-yl)benzoate](/img/structure/B5150813.png)
![N-(1-isopropyl-4-piperidinyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5150832.png)
![4-{[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol](/img/structure/B5150838.png)
![3-chloro-4-[(3-chloro-4-methoxyphenyl)amino]-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B5150848.png)
![4,4'-[(3-iodophenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5150852.png)
![1-(3,4-dihydroxyphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)thio]ethanone](/img/structure/B5150859.png)



![6-ethyl-4-(4-morpholinyl)thieno[2,3-d]pyrimidine hydrochloride](/img/structure/B5150888.png)